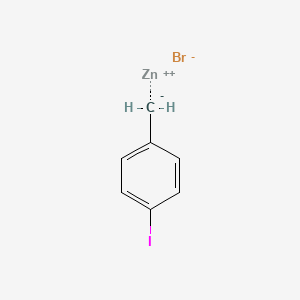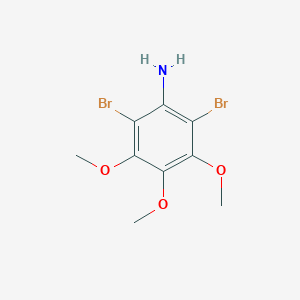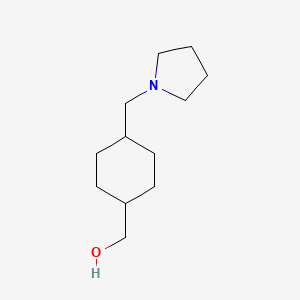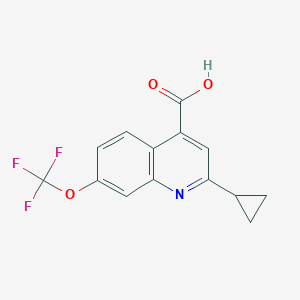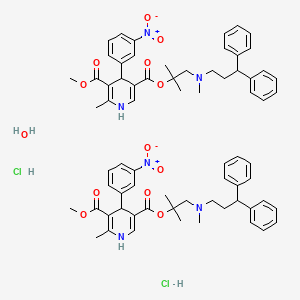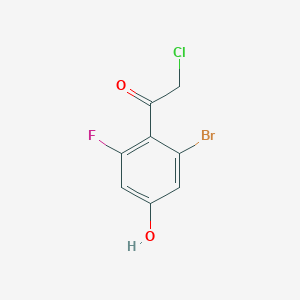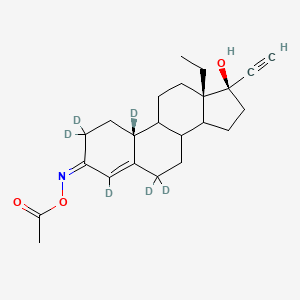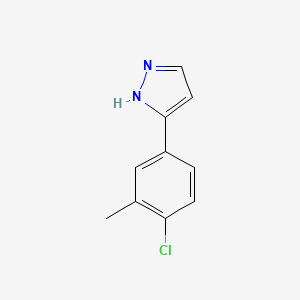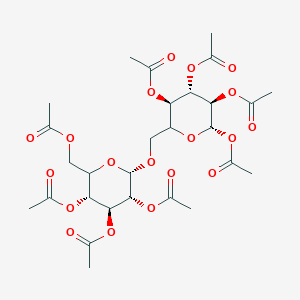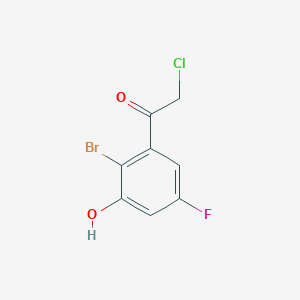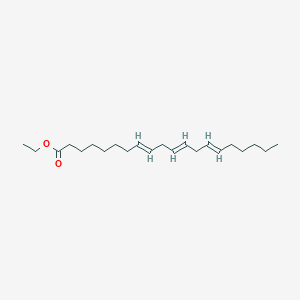![molecular formula C19H24N2O2 B15339259 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide](/img/structure/B15339259.png)
3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide is an organic compound with the molecular formula C19H24N2O2. It is a complex molecule that contains both amine and amide functional groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(p-tolyl)ethanol with an amine to form an intermediate, which is then reacted with a phenylbutanamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Wissenschaftliche Forschungsanwendungen
3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylpropanamide
- 3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylpentanamide
Uniqueness
3-[[2-Hydroxy-2-(p-tolyl)ethyl]amino]-N-phenylbutanamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-[[2-hydroxy-2-(4-methylphenyl)ethyl]amino]-N-phenylbutanamide |
InChI |
InChI=1S/C19H24N2O2/c1-14-8-10-16(11-9-14)18(22)13-20-15(2)12-19(23)21-17-6-4-3-5-7-17/h3-11,15,18,20,22H,12-13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
MVYIVVBGOJMVDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CNC(C)CC(=O)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


